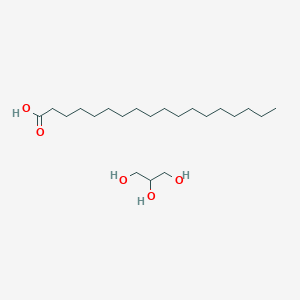

1-Stearoyl-rac-glycerol

Description

Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated (CAS 9009-32-9) is a sulfated derivative of glycerol monostearate (GMS). Its molecular formula is C21H44O5 (calculated molecular weight: 376.57 g/mol), with hydrogen bond donor/acceptor counts of 4 and 5, respectively . The sulfation introduces an anionic sulfate group, enhancing water solubility and surfactant properties compared to non-sulfated glycerol esters. This compound is used in industrial and cosmetic applications as an emulsifier or stabilizer .

Properties

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Microwave-Assisted Catalytic Esterification

A rapid and efficient method involves microwave irradiation to accelerate the esterification process. In this approach:

-

Reactants : Glycerol, stearic acid, copper p-toluenesulfonate (catalyst), anhydrous sodium sulfate (drying agent), and acetone (solvent).

-

Conditions : Microwave power of 300 W for 4 minutes at ambient pressure.

-

Outcomes : Conversions exceeding 90% are achieved, with the product exhibiting a melting point of 62–63°C.

This method reduces reaction times from hours to minutes, leveraging microwave energy to enhance molecular collision frequency. Copper p-toluenesulfonate acts as a Lewis acid catalyst, polarizing the carbonyl group of stearic acid to facilitate nucleophilic attack by glycerol’s hydroxyl groups.

Base-Catalyzed Esterification

Industrial-scale production often employs alkaline catalysts for cost efficiency:

-

Reactants : Hydrogenated palm oil (source of stearic acid), glycerol, sodium hydroxide (catalyst).

-

Conditions : Temperatures of 218–220°C under vacuum (-0.08 MPa) for 30 minutes.

-

Mechanism : The base catalyst deprotonates glycerol, increasing its nucleophilicity. The reaction proceeds via a nucleophilic acyl substitution mechanism.

This method yields a crude GMS mixture requiring purification through multi-stage distillation (discussed in Section 3).

Catalyst-Free Esterification

Recent patents describe catalyst-free approaches for producing glycerol esters:

-

Reactants : Glycerol and stearic acid in molar ratios of 1:0.45–1:0.58.

-

Conditions : Temperatures of 30–300°C under inert atmospheres.

-

Advantages : Eliminates catalyst removal steps, reducing post-processing complexity. However, reaction times are longer (2–6 hours).

Purification and Quality Control

Crude GMS and its sulfated derivative require rigorous purification to meet industrial standards.

Multi-Stage Distillation

A four-stage distillation process refines GMS:

| Stage | Temperature (°C) | Vacuum (Pa) | Purpose |

|---|---|---|---|

| 1 | 160–225 | 150–200 | Remove moisture |

| 2 | 190–220 | 3–10 | Eliminate glycerol and free fatty acids |

| 3 | 200–220 | 3–15 | Extract residual impurities |

| 4 | 210–230 | 0.1–7 | Final purification |

This protocol achieves ≥98% purity, with acid values <1.0 mg KOH/g.

Neutralization and Filtration

Post-esterification, phosphoric acid neutralizes residual catalysts (e.g., NaOH), adjusting pH to 6.0–7.5. Filtration removes insoluble salts, yielding a clarified ester.

Reaction Optimization Strategies

Stoichiometric Adjustments

Varying the glycerol:stearic acid ratio controls mono-, di-, and triester formation:

Solvent Selection

Acetone enhances reaction homogeneity in microwave-assisted methods, reducing side reactions.

Energy Efficiency

Microwave irradiation cuts energy consumption by 60% compared to conventional heating.

Industrial vs. Laboratory-Scale Production

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Catalyst | NaOH (low-cost) | Cu p-toluenesulfonate (high activity) |

| Reaction Time | 30–60 minutes | 4 minutes |

| Yield | 85–90% | 89–92% |

| Purification | Multi-stage distillation | Solvent extraction |

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 1,2,3-propanetriol.

Oxidation: The compound can be oxidized to form sulfonic acids.

Substitution: The sulfate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Octadecanoic acid and 1,2,3-propanetriol.

Oxidation: Sulfonic acids.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Octadecanoic acid (stearic acid) is a saturated fatty acid with an 18-carbon chain. When esterified with 1,2,3-propanetriol (glycerol) and sulfated, it forms a surfactant that exhibits unique properties beneficial for various applications. The sulfation process enhances its hydrophilic characteristics while maintaining the lipophilic properties of the fatty acid.

Applications in Scientific Research

-

Surfactant in Chemical Processes

- Emulsification : This compound is widely used as an emulsifying agent in food and cosmetic formulations due to its ability to stabilize oil-water mixtures. Its surfactant properties facilitate the formation of stable emulsions, which are essential in many industrial applications.

- Detergency : In cleaning products, it acts as a detergent that enhances the removal of dirt and grease by lowering the surface tension of water.

-

Biological Applications

- Antimicrobial Activity : Research has indicated that sulfated fatty acids possess antimicrobial properties. Studies have shown that octadecanoic acid derivatives can inhibit the growth of various pathogens, making them potential candidates for use in antimicrobial coatings or preservatives .

- Cell Membrane Interaction : The compound's amphiphilic nature allows it to interact with cell membranes, which can be exploited in drug delivery systems where it facilitates the transport of therapeutic agents across lipid membranes .

-

Industrial Applications

- Cosmetics and Personal Care Products : Due to its moisturizing properties and ability to improve product texture, this compound is often included in lotions, creams, and hair care products. It helps to create a smooth application feel while providing emollient benefits .

- Food Industry : As a food additive, it serves as an emulsifier and stabilizer in various food products. Its safety profile has been evaluated, making it suitable for use in edible formulations.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of octadecanoic acid derivatives against Staphylococcus aureus. The results demonstrated that sulfated esters exhibited significant bactericidal activity at low concentrations. This finding supports the potential use of these compounds in developing antimicrobial agents for healthcare applications .

Case Study 2: Emulsification Performance

In an evaluation of emulsifying agents for cosmetic formulations, octadecanoic acid esters were compared with traditional emulsifiers. The study found that these compounds provided superior stability and texture to creams and lotions, leading to enhanced consumer satisfaction .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of octadecanoic acid, ester with 1,2,3-propanetriol, sulfated involves its surfactant properties. The sulfate group imparts hydrophilicity, while the long hydrocarbon chain provides hydrophobicity. This dual nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic substances, enhancing their solubility in aqueous environments .

Comparison with Similar Compounds

Critical Analysis of Data Gaps

- The exact molecular structure of the sulfated ester (including sulfate placement) remains unclear in available literature.

- Limited toxicity or biodegradability data for sulfated glycerol esters compared to non-sulfated analogs .

Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with various biological activities. When esterified with 1,2,3-propanetriol and sulfated, this compound exhibits unique properties that have garnered attention in scientific research. This article explores the biological activity of octadecanoic acid, ester with 1,2,3-propanetriol, sulfated, focusing on its biochemical interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure:

- IUPAC Name: Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated

- Molecular Formula: C₁₉H₃₈O₅S

- Molecular Weight: 366.57 g/mol

The compound is characterized by a long hydrocarbon chain typical of fatty acids and the presence of a sulfate group which enhances its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that octadecanoic acid possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological models. For instance:

- In vitro studies demonstrated that octadecanoic acid can inhibit lipid peroxidation and protect cellular components from oxidative damage .

- The compound's antioxidant capacity was quantified using assays such as DPPH and ABTS, revealing an IC50 value indicative of its potency compared to standard antioxidants .

Anti-inflammatory Effects

Octadecanoic acid has been linked to anti-inflammatory activities. Studies have shown that it can modulate inflammatory pathways:

- In macrophage cell lines (RAW 264.7), octadecanoic acid reduced the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) activation. This suggests a potential role in managing inflammatory responses .

- The compound was found to inhibit pro-inflammatory cytokine production, further supporting its anti-inflammatory profile.

Acaricidal Activity

A notable application of octadecanoic acid derivatives is in pest control:

- A study investigating the acaricidal activity of octadecanoic acid-tetrahydrofuran-3,4-diyl ester demonstrated significant toxicity against Sarcoptes scabiei var. cuniculi larvae. The median lethal concentration (LC50) was determined to be 0.1 mg/ml after 24 hours of exposure .

- This finding highlights the potential use of octadecanoic acid derivatives in agricultural and veterinary applications.

Case Study 1: Antioxidant and Anti-inflammatory Properties

In a controlled study assessing the effects of octadecanoic acid on oxidative stress and inflammation:

- Objective: To evaluate the antioxidant capacity and anti-inflammatory effects of octadecanoic acid on RAW 264.7 cells.

- Methodology: Cells were treated with varying concentrations of octadecanoic acid (1–100 μg/mL) followed by LPS stimulation.

- Results:

- Significant reduction in NO production was observed at concentrations above 10 μg/mL.

- Increased cell viability was noted alongside reduced oxidative markers.

Case Study 2: Acaricidal Efficacy

In a laboratory setting focused on pest control:

- Objective: To determine the efficacy of octadecanoic acid derivatives against mite larvae.

- Methodology: Various concentrations of octadecanoic acid-tetrahydrofuran-3,4-diyl ester were applied to mite cultures.

- Results:

- Complete mortality was achieved at a concentration of 200 mg/ml within 4.5 hours.

- The study concluded that this compound could be developed into an effective acaricide.

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 value indicates strong free radical scavenging ability |

| Anti-inflammatory | NO Production Assay | Reduced NO levels in LPS-stimulated RAW 264.7 cells |

| Acaricidal | In vitro Toxicity Test | LC50 = 0.1 mg/ml against Sarcoptes scabiei |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sulfated octadecanoic acid glycerol esters, and how can reaction efficiency be optimized?

- Methodology : Sulfated esters are typically synthesized via a two-step process:

Esterification : Glycerol is esterified with octadecanoic acid (stearic acid) using acid catalysts (e.g., sulfuric acid) at 120–150°C. Mono-, di-, or tri-esters form depending on stoichiometry .

Sulfation : The esterified product is sulfated using sulfur trioxide (SO₃) or chlorosulfonic acid in anhydrous conditions. Reaction efficiency is monitored via titration or FTIR to confirm sulfate group incorporation .

- Optimization : Adjusting molar ratios of reactants, reaction time, and temperature improves yield. Catalytic methods using ionic liquids reduce side reactions .

Q. How can researchers characterize the degree of sulfation and esterification in these compounds?

- Analytical Techniques :

- Titration : Quantify free sulfate groups via acid-base titration .

- FTIR : Peaks at 1240–1260 cm⁻¹ (S=O stretching) and 810–840 cm⁻¹ (C-O-S vibration) confirm sulfation .

- NMR : ¹H/¹³C NMR distinguishes mono-, di-, and tri-esters. For example, glycerol backbone protons appear at δ 4.1–4.3 ppm, while sulfate groups shift carbonyl signals .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS identifies molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability profiles of sulfated glyceryl stearates in aqueous systems?

- Solubility : Sulfated esters exhibit improved water solubility compared to non-sulfated analogs due to hydrophilic sulfate groups. However, solubility decreases with higher fatty acid chain content .

- Stability : Hydrolytic degradation occurs under alkaline conditions (pH > 8), cleaving sulfate groups. Storage at 2–8°C in dark, anhydrous environments is recommended .

Advanced Research Questions

Q. How do structural variations (e.g., mono- vs. di-esterification) affect the interfacial and self-assembly properties of sulfated glyceryl stearates?

- Physicochemical Impact :

- Mono-esters form micelles at lower critical micelle concentrations (CMC) due to higher hydrophilicity. Di-esters prefer lamellar or hexagonal phases in aqueous dispersions .

- Sulfation enhances electrostatic repulsion, stabilizing nanoemulsions. Dynamic light scattering (DLS) and cryo-TEM are used to analyze particle size and morphology .

- Applications : These properties are critical in drug delivery systems for encapsulating hydrophobic actives .

Q. What analytical challenges arise in detecting degradation products of sulfated glyceryl stearates under thermal stress?

- Degradation Pathways :

- Thermal decomposition (150–200°C) produces free fatty acids, glycerol, and sulfur oxides. Oxidation at unsaturated sites generates peroxides .

- Detection Methods :

- GC-MS : Identifies volatile degradation products (e.g., stearic acid, sulfonic acids) .

- HPLC-ELSD : Quantifies non-volatile residues using evaporative light scattering detection .

Q. How do sulfated glyceryl stearates interact with biomacromolecules (e.g., proteins) in pharmaceutical formulations?

- Methodology :

- Circular Dichroism (CD) : Monitors conformational changes in proteins upon surfactant binding .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity and thermodynamics .

- Findings : Sulfated esters may destabilize protein structures via electrostatic interactions, necessitating stabilizers like trehalose in formulations .

Q. What regulatory considerations apply to the use of sulfated glyceryl stearates in food-contact materials or pharmaceuticals?

- Compliance :

- FDA/EFSA : Requires genotoxicity studies (Ames test) and migration tests for food-contact plastics. SML (Specific Migration Limit) for sulfated esters is 0.1 mg/kg in the EU .

- Pharmacopeial Standards : USP-NF guidelines mandate purity ≥90% for excipient use, verified via HPLC .

Data Contradictions and Resolution

Q. Discrepancies in CAS registry numbers for sulfated vs. non-sulfated glyceryl stearates: How can researchers ensure accurate compound identification?

- Resolution :

- Non-sulfated glyceryl stearates: CAS 11099-07-3 (crude) or 123-94-4 (pure) .

- Sulfated derivatives: CAS 14356-65-1 (trisodium salt) or 177771-33-4 (phosphate-silicic acid anhydride) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.